2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

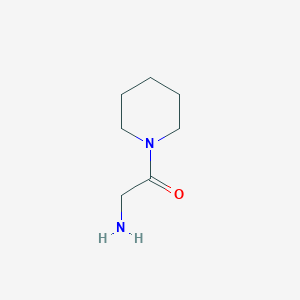

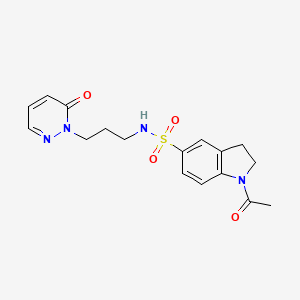

“2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2287260-22-2 . It has a molecular weight of 365.47 . The compound is in powder form and is stored at room temperature .

Molecular Structure Analysis

The InChI code for the compound is 1S/C7H7Br2NO2S.ClH/c8-5-2-3 (6 (9)13-5)1-4 (10)7 (11)12;/h2,4H,1,10H2, (H,11,12);1H . This indicates the presence of bromine, nitrogen, oxygen, sulfur, and chlorine atoms in the compound.Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .Aplicaciones Científicas De Investigación

Fluorescence Derivatisation for Biological Assays

3-(Naphthalen-1-ylamino)propanoic acid derivatives exhibit strong fluorescence, making them valuable for biological assays. The derivatisation of amino acids with these compounds results in strongly fluorescent derivatives that are useful in ethanol and water at physiological pH, offering good quantum yields with emission wavelengths suitable for biological applications. This property is leveraged in fluorescence derivatisation, enhancing the visibility and traceability of biomolecules in research studies (Frade et al., 2007).

Corrosion Inhibition

Schiff bases derived from amino acids, such as L-Tryptophan, have demonstrated significant efficiency in inhibiting corrosion of metals in acidic environments. These compounds exhibit a mixed mode of inhibition, with a predominant control over cathodic reactions. Their application in corrosion science reveals their potential in protecting industrial materials, offering a sustainable alternative to traditional corrosion inhibitors (Vikneshvaran & Velmathi, 2017).

Synthesis of N-Substituted 1,3-Oxazinan-2-ones

The efficient synthesis of N-substituted 1,3-oxazinan-2-ones involves a one-pot reaction utilizing amino acids like L-Alanine, demonstrating the utility of these compounds in organic synthesis to produce chiral products. This method provides a streamlined approach to synthesizing complex molecular structures, which are valuable in pharmaceuticals and materials science (Trifunović et al., 2010).

Polymorphism in Pharmaceutical Compounds

Studying the polymorphic forms of pharmaceutical compounds, including those related to 2-amino-3-(2,5-dibromothiophen-3-yl)propanoic acid derivatives, is crucial for understanding their physical and chemical properties. Such research aids in the optimization of drug formulations by characterizing different crystalline forms, which can influence the drug's stability, dissolution rate, and bioavailability (Vogt et al., 2013).

Modification of Polymeric Materials

The functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with amino compounds showcases the potential of 2-amino-3-(2,5-dibromothiophen-3-yl)propanoic acid derivatives in enhancing the properties of polymeric materials. Such modifications can improve the thermal stability and biological activity of polymers, broadening their applications in medical and environmental fields (Aly et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2S.ClH/c8-5-2-3(6(9)13-5)1-4(10)7(11)12;/h2,4H,1,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBNHMYLZSZXQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CC(C(=O)O)N)Br)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2997156.png)

![3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2997158.png)

![2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2997162.png)

![N-([1,1'-biphenyl]-2-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2997165.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2997168.png)